molecular formula C16H16N2O2S B5707242 N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-methylbenzamide

N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-methylbenzamide

Cat. No. B5707242
M. Wt: 300.4 g/mol
InChI Key: LVJXDDSEUZRJNW-UHFFFAOYSA-N
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Description

N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-methylbenzamide, also known as HCT-1026, is a synthetic compound that has been studied for its potential use as a therapeutic agent in various medical conditions.

Mechanism of Action

The mechanism of action of N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-methylbenzamide is not fully understood. However, it is believed to work through multiple pathways, including inhibiting the activity of enzymes involved in cancer cell growth and inducing apoptosis. N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-methylbenzamide has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects
N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-methylbenzamide has been shown to have various biochemical and physiological effects. In cancer research, N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-methylbenzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-methylbenzamide has been shown to reduce the production of pro-inflammatory cytokines. In neurodegenerative disease research, N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-methylbenzamide has been studied for its potential neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-methylbenzamide in lab experiments is its potential therapeutic effects in various medical conditions. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to optimize its use as a therapeutic agent.

Future Directions

Future research on N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-methylbenzamide could focus on further elucidating its mechanism of action and optimizing its use as a therapeutic agent. Additionally, future research could explore the potential use of N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-methylbenzamide in combination with other therapeutic agents to enhance its effectiveness. Finally, future research could explore the potential use of N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-methylbenzamide in other medical conditions beyond cancer, inflammation, and neurodegenerative diseases.

Synthesis Methods

N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-methylbenzamide can be synthesized through a series of chemical reactions starting with 2-hydroxy-5-methylbenzenesulfonamide and 3-methylbenzoyl chloride. The final product is obtained after purification through column chromatography and recrystallization.

Scientific Research Applications

N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-methylbenzamide has been studied for its potential use in treating various medical conditions, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-methylbenzamide has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. Inflammation research has also shown that N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-methylbenzamide has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-methylbenzamide has been studied for its potential neuroprotective effects.

properties

IUPAC Name

N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-10-4-3-5-12(8-10)15(20)18-16(21)17-13-9-11(2)6-7-14(13)19/h3-9,19H,1-2H3,(H2,17,18,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJXDDSEUZRJNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-3-methylbenzamide

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